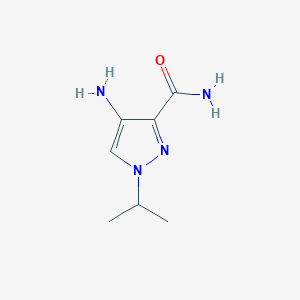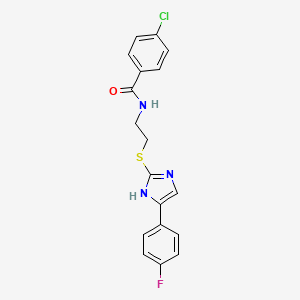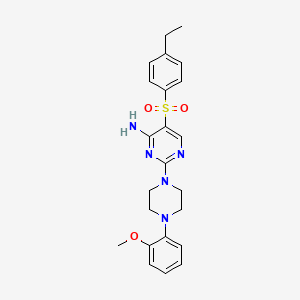![molecular formula C25H29N3O4 B2881452 Ethyl 7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899727-84-5](/img/structure/B2881452.png)
Ethyl 7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C25H29N3O4 and its molecular weight is 435.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Spiropiperidines as Sigma-Receptor Ligands
A study conducted by Maier and Wünsch (2002) detailed the synthesis of a series of spiropiperidines with a focus on their affinity for σ1- and σ2-receptors. These compounds, including variations of the ethyl 7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate structure, were analyzed for their potential in targeting sigma receptors. The research highlighted that certain substituents, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group, are beneficial for high σ1-receptor affinity. This study implies the compound's relevance in pharmacological contexts where sigma receptors are therapeutic targets (Maier & Wünsch, 2002).
Synthesis and Pharmacological Potential
The compound's chemical structure serves as a foundation for the synthesis of potent acetyl-CoA carboxylase inhibitors, as explored by Huard et al. (2012). Their work demonstrates a streamlined synthetic approach, producing pyrazolo-fused spirolactams, which have shown promise as novel inhibitors with potential applications in treating metabolic disorders. This research underscores the versatility of the compound's core structure in medicinal chemistry, particularly in the development of treatments for diseases involving acetyl-CoA carboxylase (Huard et al., 2012).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) investigated the antimicrobial properties of new pyridine derivatives, including compounds related to this compound. Their findings indicate variable and modest antimicrobial activity against a range of bacterial and fungal strains, suggesting potential applications in developing antimicrobial agents. This aspect of research highlights the importance of such compounds in addressing the ongoing need for new antimicrobials in the face of rising resistance (Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
ethyl 7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-4-31-24(29)27-14-12-25(13-15-27)28-21(19-6-5-7-22(30-3)23(19)32-25)16-20(26-28)18-10-8-17(2)9-11-18/h5-11,21H,4,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIYQHNWYDMUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=C(O2)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2881369.png)
![Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate](/img/structure/B2881371.png)
![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2881372.png)
![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881374.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(trifluoromethyl)benzoate](/img/structure/B2881375.png)

![6-[5-(2-Indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2881379.png)


![(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2881382.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881384.png)
![N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2881385.png)

![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881390.png)